4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxylic acidmethylester; hydrochloride
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Overview
Description
4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxylic acid methylester; hydrochloride is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound is characterized by the presence of an amino group (-NH2) at the 4-position, a methyl group (-CH3) at the 1- and 5-positions, and a carboxylic acid methylester group (-COOCH3) at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxylic acid methylester; hydrochloride typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole ring is usually formed through the reaction of hydrazines with β-diketones or β-ketoesters.
Introduction of Substituents: The amino group and methyl groups are introduced through subsequent reactions involving appropriate reagents and conditions.
Esterification: The carboxylic acid group is converted to its methylester form using methanol in the presence of an acid catalyst.
Formation of Hydrochloride Salt: The final step involves the reaction of the ester with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes to ensure efficiency and consistency. The choice of reagents and solvents, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxylic acid methylester; hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or amides.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used to introduce different substituents.
Major Products Formed:
Oxidation: Nitroso- or nitro-derivatives of the compound.
Reduction: Amines or amides.
Substitution: Substituted pyrazoles with different functional groups.
Scientific Research Applications
4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxylic acid methylester; hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxylic acid methylester; hydrochloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Pyrazole: The parent compound without any substituents.
1,5-Dimethyl-1H-pyrazole-3-carboxylic acid: Similar structure but without the amino group.
4-Amino-1-methylpyrazole: Similar structure but with only one methyl group.
Uniqueness: 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxylic acid methylester; hydrochloride is unique due to the presence of both amino and methyl groups, which can significantly alter its chemical and biological properties compared to its simpler analogs.
Properties
IUPAC Name |
methyl 4-amino-1,5-dimethylpyrazole-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-4-5(8)6(7(11)12-3)9-10(4)2;/h8H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTQMQDTXDLRIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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